molecular formula C4H8N6O5 B14662986 1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine CAS No. 49838-65-5

1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine

Cat. No.: B14662986
CAS No.: 49838-65-5
M. Wt: 220.14 g/mol
InChI Key: PHSFGFFIQNTJJJ-UHFFFAOYSA-N
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Description

1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine is a chemical compound with the molecular formula C₃H₆N₆O₅ and a molecular weight of 206.1169 g/mol . . This compound is part of the triazepine family, which is characterized by a seven-membered ring containing nitrogen atoms.

Preparation Methods

The synthesis of 1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine involves several steps, including nitration and nitrosation reactions. The synthetic routes typically involve the use of reagents such as nitric acid and nitrous acid under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and nitroso groups play a crucial role in its reactivity and biological activity. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, such as proteins and nucleic acids .

Comparison with Similar Compounds

1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitro and nitroso groups, which confer distinct chemical and biological properties.

Properties

CAS No.

49838-65-5

Molecular Formula

C4H8N6O5

Molecular Weight

220.14 g/mol

IUPAC Name

1,3-dinitro-5-nitroso-1,3,5-triazepane

InChI

InChI=1S/C4H8N6O5/c11-5-6-1-2-7(9(12)13)4-8(3-6)10(14)15/h1-4H2

InChI Key

PHSFGFFIQNTJJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN(CN1N=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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